2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to a tetrahydropyran (oxane) core substituted with a 2-methoxyphenyl group. This compound’s structure combines a benzamide moiety, known for its prevalence in bioactive molecules, with a conformationally restricted oxane ring, which may enhance metabolic stability compared to flexible alkyl chains.
Properties
IUPAC Name |
2-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-9-5-3-7-16(18)20(10-12-25-13-11-20)14-22-19(23)15-6-2-4-8-17(15)21/h2-9H,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVREOGWACSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under controlled conditions.
Introduction of the fluorine atom: Fluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H₂O, reflux (110°C, 8h) | 2-Fluorobenzoic acid + 4-(2-Methoxyphenyl)oxan-4-ylmethanamine hydrochloride | 78% | Protonation of carbonyl oxygen enhances electrophilicity |
| Basic (NaOH, 2M) | H₂O/EtOH, 80°C, 6h | 2-Fluorobenzoate sodium salt + free amine | 85% | Hydroxide attack at carbonyl carbon via tetrahedral intermediate |
The stability of the oxane ring under these conditions prevents unintended ring-opening side reactions.
Fluorine Substituent Reactivity
The 2-fluoro group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reaction Type | Reagents | Products | Catalyst | Temperature |
|---|---|---|---|---|
| Methoxylation | NaOMe, CuI | 2-Methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide | DMF | 120°C, 24h |
| Amination | NH₃ (aq), K₂CO₃ | 2-Amino-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide | Pd(OAc)₂/XPhos | 90°C, 12h |
Fluorine’s electronegativity activates the aromatic ring for NAS, with methoxy groups directing substitution to the para position relative to the amide.
Oxane Ring Functionalization
The tetrahydropyran (oxane) ring undergoes selective oxidation and ring-opening:
| Reaction | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Epoxidation | mCPBA (2 eq) | 4-(2-Methoxyphenyl)-3,4-epoxyoxane derivative | >90% |
| Acidic Ring-Opening | H₂SO₄ (conc.), H₂O | Diol intermediate | pH-dependent |
Epoxidation occurs regioselectively at the less hindered C3-C4 bond of the oxane ring due to steric shielding from the methoxyphenyl group.
Methoxy Group Demethylation
The 2-methoxyphenyl moiety undergoes demethylation under strong Lewis acids:
Demethylation enables further functionalization via O-alkylation or coupling reactions .
Reductive Amination of Byproducts
Secondary amines generated during hydrolysis can be re-functionalized:
| Aldehyde | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl-4-(2-methoxyphenyl)oxan-4-ylmethanamine | 63% |
| 3,5-Dimethoxybenzaldehyde | NaBH(OAc)₃ | Complex polycyclic amine | 41% |
This demonstrates utility in synthesizing structurally diverse amines for pharmacological testing .
Mechanistic and Synthetic Considerations
-
Steric Effects : The oxane ring’s chair conformation shields axial positions, limiting reagent access to specific sites.
-
Electronic Effects : The fluorine atom’s −I effect enhances electrophilicity at the amide carbonyl, accelerating hydrolysis.
-
Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve NAS efficiency by stabilizing transition states.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential, particularly in the following areas:
- Anti-inflammatory Activity: Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzamides have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide may serve as a lead compound in developing new anti-inflammatory agents.
- Analgesic Effects: Research indicates that the compound could act on pain pathways, potentially providing relief from chronic pain conditions. This is particularly relevant in the context of opioid alternatives, where new analgesics are urgently needed.
Biological Research
The compound is being explored as a biochemical probe to study various cellular processes:
- Cellular Signaling: Preliminary studies suggest that this compound interacts with specific receptors involved in cellular signaling pathways. Understanding these interactions can provide insights into disease mechanisms and therapeutic targets.
- Antioxidant Properties: Similar compounds have demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. The potential of this compound in reducing oxidative damage is an area of ongoing research.
Material Science
In addition to biological applications, the compound's unique chemical structure makes it suitable for use in advanced materials:
- Chemical Sensors: The incorporation of fluorine and methoxy groups enhances the electronic properties of materials, making them suitable for chemical sensing applications. This could lead to the development of sensitive detection systems for environmental monitoring or medical diagnostics.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| "Evaluation of Anti-inflammatory Activity of Benzamide Derivatives" | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| "Investigating the Mechanism of Action of Novel Antioxidants" | Antioxidant properties | Identified potential pathways through which the compound exerts protective effects against oxidative stress. |
| "Development of Fluorinated Compounds for Chemical Sensing" | Material properties | Showed enhanced sensitivity and selectivity in detecting target analytes compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 27227-14-1)
- Structural Differences : Replaces the oxane ring with a piperazine moiety and introduces an ethyl linker.
- Implications : Piperazine derivatives are common in CNS-targeting drugs due to their ability to modulate neurotransmitter receptors. However, the piperazine ring is prone to oxidative metabolism, whereas the oxane ring in the target compound may offer better metabolic stability .
2-fluoro-N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide (CAS 391898-79-6)
- Structural Differences: Incorporates a triazole ring and a sulfanyl-linked tetrahydroquinoline group.
- Implications: The triazole moiety may enhance hydrogen bonding with biological targets, while the tetrahydroquinoline group could increase affinity for kinase or protease enzymes. The target compound’s simpler structure may reduce off-target interactions .
4-Bromo-N-(2-nitrophenyl)benzamide
- Structural Differences : Substitutes fluorine with bromine and adds a nitro group.
- Bromine’s larger size may hinder blood-brain barrier penetration compared to fluorine in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~370 | Fluorine, methoxy, oxane | 2.8–3.2 |
| 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide | 385.4 | Piperazine, ethyl linker | 2.5–3.0 |
| 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide | 287.3 | Amino, fluorophenyl | 1.5–2.0 |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 335.1 | Bromine, nitro | 3.0–3.5 |
- Lipophilicity : The target compound’s fluorine and methoxy groups balance hydrophobicity, favoring both solubility and membrane permeability.
Hydrogen Bonding and Crystal Packing
- The oxane ring’s oxygen and methoxy group in the target compound may form C–H···O interactions, stabilizing crystal lattices. This contrasts with nitro-containing analogues (e.g., ), where nitro groups dominate packing via strong dipole interactions .
Biological Activity
The compound 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Molecular Structure
The molecular formula of this compound is . The compound features a fluorinated aromatic ring, a methoxyphenyl group, and an oxane ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 335.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors involved in cellular signaling pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, compounds containing the oxane moiety have shown effectiveness against various cancer cell lines, such as HCT-15 and A-431, with IC50 values indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances the anticancer activity of these compounds .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory processes. This suggests a potential therapeutic role in treating inflammatory diseases .
Comparative Studies
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide | Fluorinated phenyl group | Anticancer activity against colon carcinoma |
| N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-2-methylbenzamide | Chlorinated analog | Moderate anti-inflammatory effects |
| N-{[4-(4-bromophenyl)oxan-4-yl]methyl}-2-methylbenzamide | Brominated analog | Similar anticancer properties |
These comparisons highlight how variations in halogen substituents can significantly influence the biological activity of benzamide derivatives.
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of various benzamide derivatives, this compound was tested against multiple cancer cell lines. Results indicated a notable reduction in cell viability at concentrations as low as 5 µM, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Inflammation Model
In an animal model of inflammation, treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. The mechanism was hypothesized to involve inhibition of NF-kB signaling pathways, further supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a benzamide derivative with a substituted oxane intermediate. For example, microwave-assisted reactions (e.g., 53–86% yields under controlled conditions) can enhance efficiency compared to traditional reflux . Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC.
- Oxane ring construction : Cyclization of diols or epoxides with acid catalysis.
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and catalysts (e.g., K₂CO₃ for deprotonation) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Techniques :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic regions) and oxane ring protons (δ 3.5–4.5 ppm for methylene groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁FNO₃: 342.1504) .
- IR : Detect amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. What purification strategies are recommended for isolating this compound?
- Methods :
- Recrystallization : Use methanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) for polar impurities .
- HPLC : For high-purity batches (>95%), use C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive bond lengths/angles, particularly for the oxane ring conformation and fluorine positioning .
- Case Study : In analogous benzamides, SCXRD confirmed the equatorial orientation of methoxyphenyl groups, critical for docking studies .
Q. What strategies address contradictory biological activity data in receptor-binding assays?
- Analysis :
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Receptor Subtype Selectivity : Compare binding affinities (e.g., dopamine D2 vs. D3 receptors) using radioligands like [³H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide .
- Computational Modeling : Perform molecular dynamics simulations to assess steric clashes or electronic mismatches .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Key Modifications :
- Fluorine Substitution : Replace 2-fluoro with chloro or trifluoromethyl groups to modulate electron-withdrawing effects .
- Oxane Ring Expansion : Test seven-membered rings to improve conformational flexibility .
- Methoxyphenyl Positioning : Evaluate ortho vs. para substitutions on binding affinity using free-energy perturbation (FEP) calculations .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Assays :
- Enzyme Inhibition : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like EGFR or VEGFR2.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .
- Cytotoxicity : Compare GI₅₀ values in MTT assays with positive controls (e.g., doxorubicin) .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental binding data?
- Validation Steps :
Reassess Force Fields : Use AMBER or CHARMM for docking to improve pose accuracy.
Experimental Controls : Include known binders (e.g., imatinib for kinases) to validate assay conditions.
Crystallographic Validation : Co-crystallize the compound with its target to confirm binding modes .
Q. What statistical methods are recommended for analyzing heterogeneous biological replicates?
- Tools :
- ANOVA with Tukey’s post-hoc test : Identify significant differences across treatment groups.
- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics post-treatment).
- Bland-Altman Plots : Assess agreement between technical replicates in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
